6-Bromo-3-hydroxy-3-phenyl-2-oxindole
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Overview
Description
2H-Indol-2-one, 6-bromo-1,3-dihydro-3-hydroxy-3-phenyl- is a compound that belongs to the indole family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 2H-Indol-2-one, 6-bromo-1,3-dihydro-3-hydroxy-3-phenyl- typically involves the reaction of 2,5-dibromonitrobenzene with ethyl acetoacetate and potassium carbonate in dimethylformamide (DMF) at 80°C. This is followed by the addition of iron in glacial acetic acid at 120°C, resulting in a yield of 90% . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2H-Indol-2-one, 6-bromo-1,3-dihydro-3-hydroxy-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into different hydroxyindole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2H-Indol-2-one, 6-bromo-1,3-dihydro-3-hydroxy-3-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 6-bromo-1,3-dihydro-3-hydroxy-3-phenyl- involves its interaction with various molecular targets and pathways. It can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular application and the biological system being studied .
Comparison with Similar Compounds
2H-Indol-2-one, 6-bromo-1,3-dihydro-3-hydroxy-3-phenyl- can be compared with other indole derivatives such as:
6-Bromo-1,3-dihydro-2H-indol-2-one: Another indole derivative with similar chemical properties but different biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
The uniqueness of 2H-Indol-2-one, 6-bromo-1,3-dihydro-3-hydroxy-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C14H10BrNO2 |
---|---|
Molecular Weight |
304.14 g/mol |
IUPAC Name |
6-bromo-3-hydroxy-3-phenyl-1H-indol-2-one |
InChI |
InChI=1S/C14H10BrNO2/c15-10-6-7-11-12(8-10)16-13(17)14(11,18)9-4-2-1-3-5-9/h1-8,18H,(H,16,17) |
InChI Key |
OAABHJJJUZBACO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)Br)NC2=O)O |
Origin of Product |
United States |
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